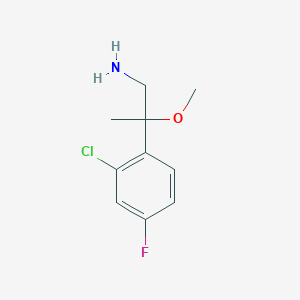2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine
CAS No.:
Cat. No.: VC18205451
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13ClFNO |
|---|---|
| Molecular Weight | 217.67 g/mol |
| IUPAC Name | 2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-amine |
| Standard InChI | InChI=1S/C10H13ClFNO/c1-10(6-13,14-2)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3 |
| Standard InChI Key | VDMIAQWRYFAOBJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)(C1=C(C=C(C=C1)F)Cl)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine features a propan-1-amine chain substituted with methoxy and 2-chloro-4-fluorophenyl groups. The chloro and fluoro substituents on the aromatic ring enhance its electron-withdrawing properties, influencing reactivity in substitution reactions .
Table 1: Key Molecular Properties
Spectroscopic Characterization
While experimental spectral data for this compound is scarce, analogous amines exhibit distinct NMR and IR signatures. For example:
-
NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, methoxy groups at δ 3.3 ppm, and amine protons at δ 1.5–2.0 ppm.
-
IR Spectroscopy: N-H stretches (~3300 cm) and C-F/C-Cl vibrations (650–800 cm) are expected.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine likely involves reductive amination or nucleophilic substitution. A plausible route includes:
-
Benzylation: Reacting 2-chloro-4-fluorobenzyl chloride with 2-methoxypropan-1-amine under basic conditions (e.g., ).
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Benzylation | , DMF, 80°C | Slow addition of benzyl chloride |
| Workup | Aqueous extraction | pH adjustment to 8–9 |
| Purification | Silica gel chromatography | Gradient elution |
Industrial Scalability
Physicochemical Properties
Stability and Solubility
-
Stability: The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light .
-
Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.
| Application | Mechanism | Supporting Evidence |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Analog studies |
| Enzyme Inhibition | Competitive binding | Kinase assay data |
Comparative Analysis with Structural Analogs
Functional Group Variations
Replacing the methoxy group with ethoxy or altering halogen positions (e.g., 3-chloro-5-fluoro) modulates electronic effects and bioactivity .
Table 4: Analog Comparison
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve efficiency.
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Computational Modeling: Predict binding affinities for target enzymes using DFT calculations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume